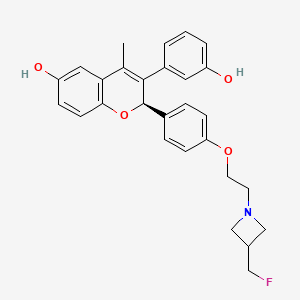
(R)-2-(4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)phenyl)-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-(4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)phenyl)-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol is a useful research compound. Its molecular formula is C28H28FNO4 and its molecular weight is 461.533. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (R)-2-(4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)phenyl)-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol is a synthetic derivative with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, including its potential as an anti-cancer agent, anti-inflammatory agent, and its effects on various biological pathways.
1. Anticancer Activity
Recent studies have indicated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- MCF7 Breast Cancer Cells : The compound demonstrated an IC50 value of approximately 39.70 µM , indicating moderate cytotoxicity .
- Mechanism of Action : The compound appears to induce apoptosis through caspase activation pathways, specifically caspase-3 and caspase-7, leading to reduced cell viability in treated cells .
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- In Vivo Studies : In models of induced inflammation, the compound showed a dose-dependent reduction in inflammatory markers, suggesting its potential utility in treating inflammatory diseases .
3. Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, the compound has been tested for antimicrobial activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 250 µg/mL to 500 µg/mL .
Case Studies
Several studies have focused on the biological activity of structurally similar compounds, providing insights into the potential efficacy and mechanisms of action for our target compound.
| Study Reference | Compound Tested | Biological Activity | IC50 Value |
|---|---|---|---|
| (R)-2... | Cytotoxicity in MCF7 | 39.70 µM | |
| Various analogs | Anti-inflammatory | Varies | |
| Pyrazole derivatives | Antimicrobial | 250 µg/mL |
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the interaction between the compound and its biological targets. These studies suggest that the compound can effectively bind to key enzymes involved in cancer progression and inflammation.
Key Findings from Docking Studies:
- The binding affinity for target proteins was measured using scoring functions that predict how well the compound fits into the active site of enzymes.
- Notably, the docking results indicated strong interactions with proteins implicated in apoptotic pathways, supporting the observed cytotoxic effects.
Propriétés
IUPAC Name |
(2R)-2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FNO4/c1-18-25-14-23(32)7-10-26(25)34-28(27(18)21-3-2-4-22(31)13-21)20-5-8-24(9-6-20)33-12-11-30-16-19(15-29)17-30/h2-10,13-14,19,28,31-32H,11-12,15-17H2,1H3/t28-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAAPZIFCQQQKX-MUUNZHRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














